N-[(4-methoxyphenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide
Description
N-[(4-Methoxyphenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative characterized by two key structural motifs:
- A piperidine ring substituted at the 4-position with a 3-methoxypyrrolidine group.
- A carboxamide group at the 1-position of the piperidine, further modified with an N-(4-methoxyphenyl)methyl substituent.
This compound’s design leverages the piperidine scaffold’s versatility in medicinal chemistry, with the methoxy groups enhancing solubility and influencing receptor binding.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-24-17-5-3-15(4-6-17)13-20-19(23)21-10-7-16(8-11-21)22-12-9-18(14-22)25-2/h3-6,16,18H,7-14H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOSQQGGINHOGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Methoxybenzyl Group: This step involves the alkylation of the piperidine ring with 4-methoxybenzyl chloride under basic conditions.
Attachment of the Methoxypyrrolidine Group: The methoxypyrrolidine moiety can be introduced through nucleophilic substitution reactions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications, including as an analgesic, anti-inflammatory, or neuroprotective agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally and functionally related analogs:
Structural and Functional Insights
Substitution at Piperidine-4 Position :
- The 3-methoxypyrrolidine group in the target compound may enhance conformational flexibility compared to rigid substituents like benzoimidazolone (Compound 47) or indole-ethyl (). This could improve binding to dynamic targets like GPCRs .
- In contrast, HTL22562 employs a spirocyclic pyrido-oxazine system to achieve high metabolic stability and solubility, critical for oral bioavailability .
Carboxamide Modifications :
- The N-(4-methoxyphenyl)methyl group in the target compound shares similarities with LMM5 ’s 4-methoxyphenylmethyl-oxadiazole motif, which is critical for antifungal activity .
- Compound 47’s 4-methoxyphenyl carboxamide demonstrates how electron-donating methoxy groups improve pharmacokinetic properties, such as reduced CYP450-mediated metabolism .
Biological Activity Trends :
- Methoxy groups consistently correlate with improved solubility and target engagement across analogs (e.g., LMM5, HTL22562) .
- Rigid substituents (e.g., benzoimidazolone in Compound 47) favor enzyme inhibition, while flexible groups (e.g., 3-methoxypyrrolidine) may optimize receptor-ligand interactions .
Biological Activity
N-[(4-methoxyphenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine core substituted with a methoxyphenyl group and a pyrrolidine moiety. Its molecular formula is C₁₈H₂₃N₃O₃, and it possesses several functional groups that contribute to its biological activity.
Pharmacological Profile
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Effects : Studies have shown that similar piperidine derivatives can act as effective antidepressants by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- CNS Activity : The presence of the pyrrolidine ring suggests potential neurotropic effects, which may be linked to cognitive enhancement or neuroprotection.
- Antinociceptive Properties : Some derivatives of piperidine have demonstrated pain-relieving properties, indicating that this compound may also influence pain pathways.
The exact mechanisms are still under investigation, but it is hypothesized that the compound interacts with various receptors in the central nervous system (CNS), including:
- Dopamine Receptors : Potential modulation of dopamine pathways could account for its antidepressant effects.
- Serotonin Receptors : Interaction with serotonin receptors may enhance mood and cognitive functions.
Case Studies and Research Findings
- Study on Antidepressant Activity :
- Neuroprotective Effects :
- Pain Modulation Study :
Data Summary Table
| Study Year | Focus Area | Findings |
|---|---|---|
| 2020 | Antidepressant Activity | Significant reduction in depressive behaviors in animal models |
| 2021 | Neuroprotective Effects | Reduced oxidative stress markers in neuronal cells |
| 2022 | Pain Modulation | Significant analgesic effects observed in rodent models |
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for this compound?
The synthesis of N-[(4-methoxyphenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide involves multi-step organic reactions. Key steps include:
- Piperidine-pyrrolidine coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carboxamide bond under anhydrous conditions in solvents like dichloromethane or DMF .
- Methoxyphenyl functionalization : Nucleophilic substitution or reductive amination reactions to introduce the 4-methoxybenzyl group, requiring precise temperature control (0–5°C for sensitive intermediates) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Critical parameters : Catalyst selection (e.g., triethylamine for acid scavenging), solvent polarity, and inert atmosphere (N₂/Ar) to prevent oxidation of methoxy groups .
Q. How should structural characterization be performed to confirm the compound’s identity?
A combination of analytical techniques is essential:
- NMR spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to verify substituent positions on the piperidine and pyrrolidine rings. Key signals include methoxy protons (~δ 3.7–3.9 ppm) and carboxamide carbonyl carbons (~δ 165–170 ppm) .
- Mass spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching C₂₃H₂₉N₃O₃ .
- X-ray crystallography (if crystalline): Single-crystal analysis to resolve stereochemistry and bond angles, particularly for the pyrrolidine ring conformation .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Enzyme inhibition assays : Screen against kinases (e.g., Aurora A) or GPCRs (e.g., dopamine receptors) using fluorescence polarization or radioligand binding assays (IC₅₀ determination) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) to identify anti-proliferative activity .
- Solubility and stability : HPLC-based measurement in PBS (pH 7.4) and simulated gastric fluid to assess pharmacokinetic liabilities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Analog synthesis : Modify substituents on the (4-methoxyphenyl)methyl group (e.g., replace methoxy with halogen or alkyl groups) and vary pyrrolidine substitution patterns (e.g., 3-methoxy vs. 2-methoxy) .
- Biological testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., receptor binding affinity) and off-target panels (e.g., hERG inhibition).
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes to targets like serotonin receptors, guided by crystal structures of homologous compounds .
Q. Example SAR Table :
| Substituent on Pyrrolidine | Binding Affinity (Ki, nM) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|
| 3-Methoxy | 12 ± 2 | 15:1 (D3 vs. D2 receptor) |
| 2-Methoxy | 45 ± 5 | 3:1 |
| No substitution | >1000 | N/A |
Q. How should contradictory data in biological assays be resolved?
Contradictions often arise from assay conditions or compound purity:
- Replicate validation : Repeat assays in triplicate with independent synthetic batches to exclude batch-to-batch variability .
- Orthogonal assays : Confirm receptor binding results (e.g., radioligand displacement) with functional assays (e.g., cAMP accumulation for GPCRs) .
- Impurity profiling : LC-MS to detect trace byproducts (e.g., de-methylated intermediates) that may interfere with bioactivity .
Q. What strategies are effective for improving metabolic stability and bioavailability?
- Prodrug design : Introduce ester or carbonate moieties on the carboxamide group to enhance solubility and slow hepatic clearance .
- Cytochrome P450 inhibition assays : Identify metabolic hotspots (e.g., demethylation of methoxy groups) using human liver microsomes and CYP isoform-specific inhibitors .
- Formulation optimization : Nanoemulsions or cyclodextrin complexes to improve aqueous solubility (>1 mg/mL target) .
Q. How can in vivo efficacy studies be structured to validate preclinical potential?
- Animal models : Use xenograft mice (e.g., HT-29 colon cancer) for antitumor activity or rodent models of neurological disorders (e.g., Parkinson’s) for CNS targeting .
- Dosing regimen : Oral or intraperitoneal administration (10–50 mg/kg/day) with pharmacokinetic sampling (plasma/tissue) to measure Cmax and t½ .
- Biomarker analysis : ELISA or Western blot to quantify target modulation (e.g., reduced phosphorylated ERK in tumors) .
Q. What computational methods are suitable for mechanistic elucidation?
- Molecular dynamics simulations : GROMACS or AMBER to study conformational flexibility of the piperidine-pyrrolidine scaffold in lipid bilayers .
- Quantum mechanical calculations : DFT (B3LYP/6-31G*) to map electron density around methoxy groups and predict sites of electrophilic attack .
- Network pharmacology : STRING or KEGG pathway analysis to identify secondary targets (e.g., kinases linked to apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
